molecular formula C14H13ClFN B7936087 {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine

{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine

Cat. No.: B7936087
M. Wt: 249.71 g/mol
InChI Key: DHCQPBVVYVFBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine is an organic compound that features a complex aromatic structure This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methylamine Group: The methylamine group can be introduced via reductive amination, where a suitable precursor such as a ketone or aldehyde is reacted with methylamine (CH₃NH₂) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻) ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or ethers.

Scientific Research Applications

Chemistry

In organic synthesis, {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Ion Channels: Interaction with ion channels, affecting ion transport and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(ethyl)amine
  • {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(propyl)amine
  • {[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(butyl)amine

Uniqueness

{[4-(3-Chlorophenyl)-3-fluorophenyl]methyl}(methyl)amine stands out due to its specific combination of chlorine and fluorine atoms on the phenyl ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)-3-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-17-9-10-5-6-13(14(16)7-10)11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCQPBVVYVFBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.